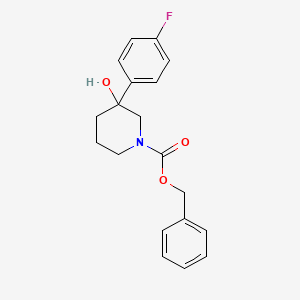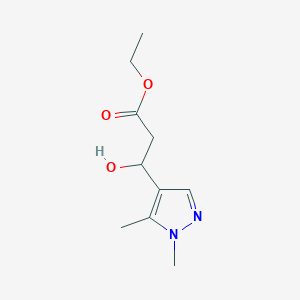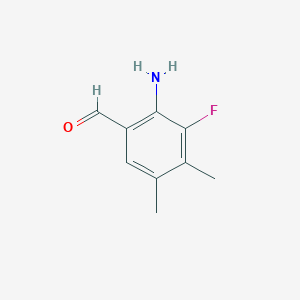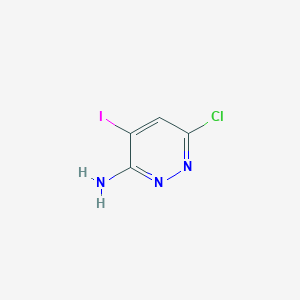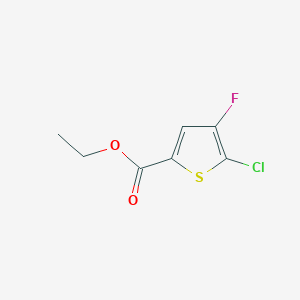
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during the synthesis process. The presence of the Fmoc group allows for selective deprotection under mild conditions, making it a valuable tool in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Peptide Bond: The protected amino acid is then coupled with another amino acid or peptide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Fmoc group is removed using a mild base such as piperidine, revealing the free amino group for further reactions.
Industrial Production Methods
Industrial production of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Fmoc Chloride: Large quantities of Fmoc chloride are synthesized and stored for use in the protection of amino groups.
Automated Peptide Synthesizers: Industrial peptide synthesizers automate the coupling and deprotection steps, allowing for the efficient production of large quantities of the compound.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Análisis De Reacciones Químicas
Types of Reactions
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid undergoes several types of reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine.
Coupling Reactions: The compound can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Substitution Reactions:
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is used for peptide coupling.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Deprotection: The major product is the free amino acid or peptide with the Fmoc group removed.
Coupling: The major product is the newly formed peptide bond, resulting in a longer peptide chain.
Substitution: The major products depend on the nucleophile used in the substitution reaction.
Aplicaciones Científicas De Investigación
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid has several scientific research applications:
Peptide Synthesis: It is widely used in the synthesis of peptides due to its ability to protect amino groups selectively.
Drug Development: The compound is used in the development of peptide-based drugs, allowing for the synthesis of complex peptide structures.
Bioconjugation: It is used in bioconjugation techniques to attach peptides to various biomolecules, aiding in the study of protein interactions and functions.
Material Science: The compound is used in the synthesis of peptide-based materials, which have applications in nanotechnology and biomaterials.
Mecanismo De Acción
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid involves the following steps:
Protection: The Fmoc group protects the amino group, preventing unwanted reactions during peptide synthesis.
Coupling: The protected amino acid or peptide undergoes coupling reactions to form peptide bonds.
Deprotection: The Fmoc group is removed under basic conditions, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
Boc-Protected Amino Acids: These compounds use the tert-butyloxycarbonyl (Boc) group for amino protection. Boc-protected amino acids are also used in peptide synthesis but require stronger acidic conditions for deprotection.
Cbz-Protected Amino Acids: These compounds use the benzyloxycarbonyl (Cbz) group for amino protection. Cbz-protected amino acids are less commonly used due to the need for hydrogenolysis for deprotection.
Uniqueness
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-oxo-5-((2-phenylpropan-2-yl)oxy)pentanoic acid is unique due to its use of the Fmoc group, which allows for mild deprotection conditions. This makes it particularly valuable in the synthesis of sensitive peptides and proteins.
Propiedades
Fórmula molecular |
C29H29NO6 |
|---|---|
Peso molecular |
487.5 g/mol |
Nombre IUPAC |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-(2-phenylpropan-2-yloxy)pentanoic acid |
InChI |
InChI=1S/C29H29NO6/c1-29(2,19-10-4-3-5-11-19)36-26(31)17-16-25(27(32)33)30-28(34)35-18-24-22-14-8-6-12-20(22)21-13-7-9-15-23(21)24/h3-15,24-25H,16-18H2,1-2H3,(H,30,34)(H,32,33)/t25-/m1/s1 |
Clave InChI |
NPNRKQDJIWMHNG-RUZDIDTESA-N |
SMILES isomérico |
CC(C)(C1=CC=CC=C1)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CC(C)(C1=CC=CC=C1)OC(=O)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


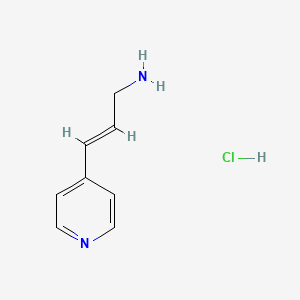
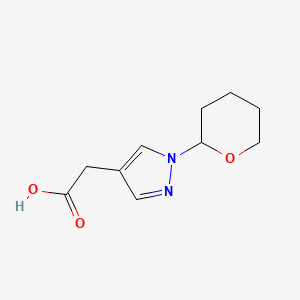

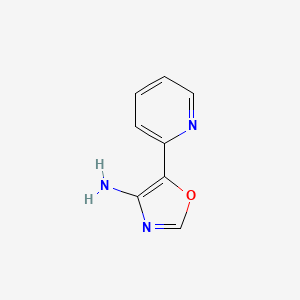
![8-Bromo-6-nitro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13667879.png)

![2-(Pyridin-4-yl)benzo[d]oxazol-7-amine](/img/structure/B13667885.png)
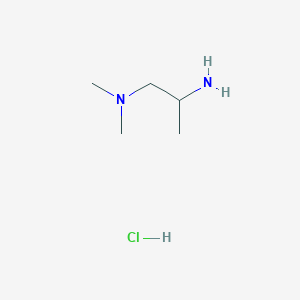
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylate](/img/structure/B13667889.png)
